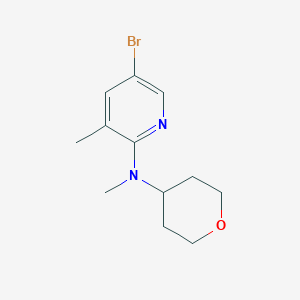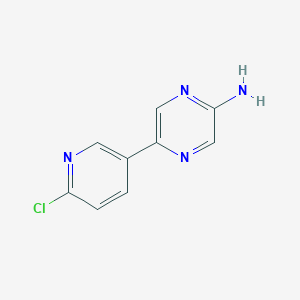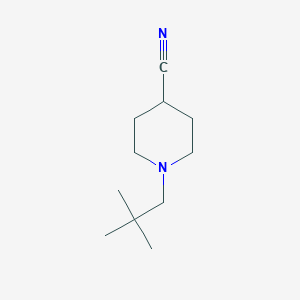
5-Chloro-4-isobutoxythiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-isobutoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H11ClO3S. It belongs to the class of aromatic acids and contains a chlorine atom, a thiophene ring, and a carboxylic acid group. The compound’s systematic name reflects its structure: 5-chloro substitution on the thiophene ring, an isobutoxy group, and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 5-Chloro-4-isobutoxythiophene-2-carboxylic acid involves several steps. One common approach is the following:
Thiophene Ring Chlorination: Thiophene undergoes chlorination at the 5-position using chlorine gas or a chlorinating agent.
Isobutoxylation: The chlorinated thiophene reacts with isobutanol (2-methylpropyl alcohol) to introduce the isobutoxy group.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide (CO) and a suitable base (e.g., sodium hydroxide).
Industrial Production: Industrial-scale production methods typically involve optimized conditions for each step, ensuring high yields and purity.
Análisis De Reacciones Químicas
5-Chloro-4-isobutoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: The chlorine atom can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide, thionyl chloride, and Grignard reagents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
5-Chloro-4-isobutoxythiophene-2-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the development of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While 5-Chloro-4-isobutoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other chlorinated thiophene derivatives. These may have distinct properties or applications.
Propiedades
Fórmula molecular |
C9H11ClO3S |
|---|---|
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
5-chloro-4-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)4-13-6-3-7(9(11)12)14-8(6)10/h3,5H,4H2,1-2H3,(H,11,12) |
Clave InChI |
LEYHUIWCAWQCIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(SC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)


![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)

